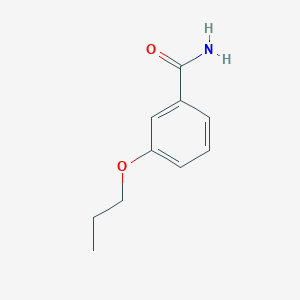![molecular formula C15H11ClN2O3S B222360 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid, also known as N-(4-chloro-2-carboxyphenyl)-N-(phenylcarbamothioyl)glycine, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and has a molecular weight of 365.85 g/mol. This compound has attracted a lot of attention due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid has been reported to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of COX-2, reduce the production of prostaglandins, and induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on some cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid. One direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action. Another direction is to study its potential as a herbicide and its effects on plant growth. Additionally, further studies could be conducted to investigate its potential as a dye intermediate and its applications in the textile industry. Finally, more research could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives.
Synthesemethoden
The synthesis of 2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid involves the reaction between 4-chloro-2-nitrobenzoic acid and phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium dithionite to obtain the final product. This synthesis method has been reported to yield high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid has been widely used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential use as a herbicide. In industry, it has been studied for its potential use as a dye intermediate.
Eigenschaften
Produktname |
2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid |
|---|---|
Molekularformel |
C15H11ClN2O3S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
4-(benzoylcarbamothioylamino)-2-chlorobenzoic acid |
InChI |
InChI=1S/C15H11ClN2O3S/c16-12-8-10(6-7-11(12)14(20)21)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22) |
InChI-Schlüssel |
FHXXKSBUZHRMST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)



![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)